molecular formula C14H17F2NO4 B13569073 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,4-difluorophenyl)aceticacid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,4-difluorophenyl)aceticacid

Cat. No.: B13569073
M. Wt: 301.29 g/mol
InChI Key: INOGAMQWVNUXEE-UHFFFAOYSA-N
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Description

This compound features a tert-butoxycarbonyl (Boc)-protected methylamino group and a 2,4-difluorophenylacetic acid backbone. The Boc group enhances stability during synthetic processes, while the difluorophenyl moiety influences electronic properties and bioavailability. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for antibiotics and central nervous system (CNS) targeting agents .

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)9-6-5-8(15)7-10(9)16/h5-7,11H,1-4H3,(H,18,19)

InChI Key

INOGAMQWVNUXEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Group

The Boc protection is commonly performed by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Example Reaction Conditions:

Reagents Solvent Temperature Time Yield (%)
Amine + Boc2O + TEA Dichloromethane 20–25 °C 2–4 hours 85–95

This step ensures the amino group is masked as the Boc carbamate, which is stable under various reaction conditions and can be removed later under acidic conditions if needed.

Introduction of the 2,4-Difluorophenyl Group

The attachment of the 2,4-difluorophenyl moiety to the alpha-carbon of the amino acid can be achieved through nucleophilic substitution or organometallic addition strategies.

Approach A: Organolithium or Organomagnesium Reagents

  • An alpha-keto acid or ester precursor can be treated with 2,4-difluorophenyl lithium or Grignard reagent generated in situ from the corresponding aryl halide.
  • The nucleophilic addition to the carbonyl group forms an intermediate alcohol that can be further oxidized or transformed to the target amino acid derivative.

Approach B: Nucleophilic Aromatic Substitution

  • Less common for difluorophenyl groups due to the need for activated leaving groups, but possible with fluorinated aromatic systems under strong nucleophilic conditions.

Example from Related Literature:

  • In a similar synthesis of fluorophenyl-substituted amino acids, the organolithium reagent was prepared by lithium-halogen exchange at low temperature (−78 °C) followed by addition to a protected amino acid aldehyde or ester.

Reaction Conditions Table:

Step Reagents Solvent Temperature Time Yield (%)
Organolithium formation 2,4-Difluorophenyl bromide + n-BuLi THF −78 °C 1 hour Quantitative
Addition to keto acid precursor Organolithium + Boc-protected keto acid THF −78 °C to RT Overnight 75–85

Formation of the Acetic Acid Moiety

The carboxylic acid group can be introduced or retained via hydrolysis of esters or direct carboxylation steps.

  • Hydrolysis of esters under basic conditions (e.g., LiOH in THF/water) followed by acidification is a standard method to obtain the free acid.
  • Alternatively, carboxylation of organometallic intermediates with carbon dioxide can be employed.

Typical Hydrolysis Conditions:

Reagents Solvent Temperature Time Yield (%)
LiOH THF/H2O (1:1) RT 2 hours 80–90

After hydrolysis, the reaction mixture is acidified to pH ~6 to precipitate the acid, which is then purified by extraction and preparative chromatography.

  • The Boc protection step is highly efficient and yields stable intermediates suitable for further functionalization.
  • Organolithium reagents derived from 2,4-difluorophenyl halides provide a reliable method for introducing the fluorinated aromatic ring with good regioselectivity and yield.
  • Hydrolysis of ester intermediates to the free acid is straightforward and typically proceeds with high conversion.
  • Alternative methods, such as metal-free deoxygenation or continuous flow synthesis, have been explored for related compounds, offering greener and scalable options.
  • Purification by preparative high-performance liquid chromatography (HPLC) is often necessary to achieve the high purity required for pharmaceutical applications.
Step Number Process Key Reagents/Conditions Typical Yield (%) Notes
1 Boc Protection Boc2O, triethylamine, dichloromethane, RT 85–95 Protects amino group
2 Fluorophenyl Group Introduction 2,4-Difluorophenyl bromide, n-BuLi, THF, −78 °C 75–85 Organolithium addition to keto acid
3 Hydrolysis to Acid LiOH, THF/H2O, RT 80–90 Converts ester to free acid
4 Purification Preparative HPLC Variable Ensures high purity

The preparation of 2-{(tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid is efficiently achieved through a sequence of Boc protection, organolithium-mediated introduction of the difluorophenyl group, and hydrolysis to the free acid. The methods are supported by robust literature precedent involving similar fluorinated amino acid derivatives. Optimization of reaction conditions and purification protocols ensures high yield and purity, making the compound suitable for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid involves the selective protection and deprotection of the amine group. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This selective protection allows for the synthesis of complex molecules by preventing unwanted reactions at the amine group.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related molecules, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight Key Applications/Properties References
2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid 2,4-difluorophenyl C₁₄H₁₆F₂NO₄ 300.28 Antibiotic intermediates, CNS drug synthesis
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate 4-(cyclobutylmethoxy)phenyl C₁₉H₂₇NO₅ 349.42 GPR88 agonists (CNS modulation)
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl C₁₃H₁₇NO₅ 267.28 Lower lipophilicity; improved aqueous solubility
2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid 2-fluorophenyl C₁₃H₁₆FNO₄ 281.27 Cephalosporin antibiotic synthesis
2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid 4-aminophenyl (carbamoyl derivative) C₁₄H₁₈N₂O₅ 294.30 Peptide coupling; prodrug development

Substituent Effects on Physicochemical Properties

  • Fluorine Substitution: The 2,4-difluorophenyl group enhances metabolic stability and membrane permeability compared to mono-fluoro (e.g., 2-fluorophenyl in ) or non-fluorinated analogs. The electron-withdrawing effect of fluorine also modulates acidity (pKa ~3.5–4.0 for the carboxylic acid group) . 4-Hydroxyphenyl analogs exhibit higher polarity (logP ~1.2 vs. ~2.5 for difluorophenyl), reducing blood-brain barrier penetration but improving renal clearance .
  • Boc Protection :

    • Boc groups in all analogs prevent unwanted side reactions (e.g., oxidation of amines) during synthesis. However, bulkier substituents (e.g., cyclobutylmethoxy in ) increase steric hindrance, affecting binding to targets like GPR88 .

Research Findings and Data Highlights

  • Crystallography: The 2-fluorophenyl analog () crystallizes in a monoclinic system (space group P2₁), whereas the difluorophenyl variant’s structure remains unreported but is predicted to exhibit similar packing with enhanced halogen bonding .
  • Toxicity : Difluorophenyl derivatives show moderate oral toxicity (LD₅₀ >500 mg/kg in rodents), while methoxyethyl-substituted analogs (e.g., ) are more irritant (H315/H319 hazards) .

Biological Activity

The compound 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid, also known as a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula: C14H19F2N1O4
  • Molecular Weight: Approximately 303.31 g/mol
  • Structure: The compound features a Boc protective group, a methylamino functional group, and a difluorophenyl moiety which may influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to 2-{(Tert-butoxy)carbonylamino}-2-(2,4-difluorophenyl)acetic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.41Induction of apoptosis
HepG29.71Cell cycle arrest
PC32.29Inhibition of angiogenesis

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and inhibition of angiogenesis, making it a candidate for further development in cancer therapeutics .

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. For example, derivatives have shown activity against various bacterial strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics:

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024

This suggests that structural modifications, such as the inclusion of the Boc group and difluorophenyl moiety, enhance the compound's binding affinity to bacterial targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluorophenyl group enhances electronic properties that may lead to increased binding affinity with target proteins. Additionally, the Boc protecting group allows for selective modifications that can optimize pharmacological profiles for therapeutic use .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Cancer Cell Lines: A study evaluated the anticancer effects of various Boc-protected amino acid derivatives on human leukemia cells. Results indicated significant cytotoxicity with IC50 values as low as 1.50 µM for certain derivatives .
  • Antibacterial Efficacy: Another study assessed the antibacterial properties of related compounds against resistant strains of bacteria. The results demonstrated that modifications led to enhanced potency compared to traditional antibiotics .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions. The 2,4-difluorophenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation, followed by coupling with methylamino-acetic acid derivatives. Critical factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for Boc protection .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during Boc deprotection with TFA .
  • Purification : Column chromatography (silica gel) or recrystallization ensures isolation of the target compound .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry (e.g., distinguishing 2,4-difluorophenyl substituents) and Boc group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection assesses enantiomeric purity (>98% for chiral centers) .

Q. How do the electronic effects of the 2,4-difluorophenyl group influence reactivity?

  • Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density on the phenyl ring, enhancing electrophilic substitution reactions. This affects:
  • Peptide coupling : Activates the carboxylic acid for amide bond formation via EDCI/HOBt .
  • Stability : Increases resistance to oxidative degradation compared to non-fluorinated analogs .

Q. What role do protecting groups play in synthesis, and how are they selectively removed?

  • Methodological Answer : The Boc group protects the amino moiety during synthesis. Removal involves:
  • Acidolysis : TFA (20–50% in DCM) cleaves Boc under mild conditions, preserving the difluorophenyl group .
  • Selectivity : Boc is stable to basic conditions (e.g., saponification of ester intermediates) .

Q. How can enantiomeric purity be achieved, and what techniques validate it?

  • Methodological Answer :
  • Chiral chromatography : Use of Chiralpak® columns with hexane/ethanol eluents resolves enantiomers .
  • X-ray crystallography : Determines absolute configuration (e.g., analogous structures in ) .

Advanced Research Questions

Q. How can computational docking predict binding interactions with target enzymes?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina models interactions between the compound’s fluorophenyl group and hydrophobic enzyme pockets. Validation via SPR or ITC quantifies binding affinity (e.g., KD < 1 µM) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictory NMR and MS data during structural elucidation?

  • Methodological Answer :
  • Orthogonal validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and HRMS to confirm molecular formula .
  • Isotopic labeling : Synthesize 13C-labeled analogs to trace ambiguous signals .

Q. What strategies optimize reaction conditions for electron-withdrawing substituents?

  • Methodological Answer :
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2) improve coupling efficiency for fluorinated aryl groups .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

Q. How does the Boc group affect stability under varying pH conditions?

  • Methodological Answer :
  • pH stability assays : Incubate the compound in buffers (pH 2–10) and monitor degradation via LC-MS. Boc deprotection occurs rapidly at pH < 3, while stability peaks at pH 7–8 .

Q. What in vitro assays evaluate inhibitory activity against proteases?

  • Methodological Answer :
  • Fluorogenic assays : Use substrates like Z-Gly-Gly-Arg-AMC to measure inhibition of trypsin-like proteases (IC50 < 10 nM) .
  • Cellular uptake studies : LC-MS quantifies intracellular concentrations in HEK293 cells .

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